

MOPS Sodium Salt: A Comprehensive Technical Guide for Biochemical Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MOPS sodium salt

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Abstract

This technical guide provides an in-depth overview of 3-(N-morpholino)propanesulfonic acid (MOPS) sodium salt, a zwitterionic buffer widely utilized in biochemical and molecular biology research. Its utility stems from a pKa of approximately 7.2 at 25°C, providing a stable buffering capacity within the physiologically relevant pH range of 6.5 to 7.9.[1][2][3][4] This guide details the physicochemical properties of MOPS, presents quantitative data comparing it to other common biological buffers, and offers detailed experimental protocols for its application in RNA electrophoresis, protein purification, and cell culture. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows.

Introduction

MOPS is a "Good's" buffer, one of a series of zwitterionic buffers developed by Dr. Norman Good and his colleagues in the 1960s.[4] These buffers were designed to meet several criteria for biological research, including high water solubility, minimal solubility in organic solvents, low ability to cross biological membranes, and minimal interference with biological processes. MOPS, a structural analog of MES, is particularly valued for its pKa being closer to physiological pH.[5] Its morpholine ring and sulfonic acid group confer its zwitterionic properties, making it a versatile tool for maintaining a stable pH environment in a variety of experimental contexts.[6]

Physicochemical Properties and Quantitative Data

The utility of a buffer is defined by its physicochemical characteristics. The properties of **MOPS sodium salt** are summarized below, with comparative data for other common biological buffers.

Core Properties of MOPS

Property	Value	References
Chemical Name	3-(N-morpholino)propanesulfonic acid sodium salt	[7]
CAS Number	71119-22-7	
Molecular Formula	C ₇ H ₁₄ NNaO ₄ S	[7]
Molecular Weight	231.2 g/mol	[7]
pKa (25°C)	~7.2	[2][4]
Buffering pH Range	6.5 - 7.9	[1][2][3]
ΔpKa/°C	-0.013	[1][4]
Appearance	White crystalline powder	[8]
Solubility in Water	High	[5]

Comparative Buffering Ranges of Common Biological Buffers

The selection of a buffer is critically dependent on the desired pH of the experiment. The following table compares the effective buffering ranges of MOPS and other commonly used buffers.

Buffer	pKa at 25°C	Useful pH Range
MES	6.10	5.5 - 6.7
Bis-Tris	6.50	5.8 - 7.2
PIPES	6.76	6.1 - 7.5
MOPS	7.20	6.5 - 7.9
HEPES	7.47	6.8 - 8.2
Tris	8.06	7.5 - 9.0
Bicine	8.26	7.6 - 9.0

Data compiled from various sources.

Metal Ion Interactions

An important consideration in buffer selection is its potential to chelate metal ions, which can be critical for the activity of many enzymes. MOPS is known for its generally low affinity for most metal ions, making it a suitable non-coordinating buffer in solutions containing metallic ions.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) However, some studies have reported weak interactions.

Metal Ion	Interaction with MOPS	References
Divalent Cations (e.g., Mg^{2+} , Ca^{2+})	Weak chelation	[13]
Other Metal Ions	Generally negligible binding	[12]

Experimental Protocols

This section provides detailed methodologies for key experiments where **MOPS sodium salt** is a critical component.

Denaturing RNA Electrophoresis (Formaldehyde Gel)

MOPS buffer is the standard for denaturing RNA electrophoresis due to its ability to maintain a stable pH that is crucial for RNA integrity.[\[14\]](#)

Materials:

- MOPS (free acid or sodium salt)
- Sodium Acetate
- EDTA
- Agarose
- Formaldehyde (37%)
- DEPC-treated water
- RNA samples
- RNA loading dye (containing formamide, formaldehyde, and tracking dyes)

Protocol:

- Preparation of 10X MOPS Electrophoresis Buffer (1 L):
 - Dissolve 41.86 g of MOPS (free acid) in approximately 800 mL of DEPC-treated water.[\[15\]](#)
[\[16\]](#)
 - Add 4.1 g of sodium acetate.[\[15\]](#)[\[16\]](#)
 - Add 20 mL of 0.5 M EDTA (pH 8.0).
 - Adjust the pH to 7.0 with NaOH.[\[2\]](#)
 - Bring the final volume to 1 L with DEPC-treated water.[\[15\]](#)[\[16\]](#)
 - Filter sterilize the solution through a 0.22 μ m filter. Do not autoclave, as this can cause degradation of the MOPS buffer, leading to a yellow discoloration.[\[2\]](#)[\[9\]](#)[\[10\]](#) Protect the solution from light.[\[2\]](#)

- Preparation of 1.2% Denaturing Agarose Gel (100 mL):
 - In a fume hood, add 1.2 g of agarose to 72 mL of DEPC-treated water.
 - Microwave until the agarose is completely dissolved.
 - Allow the solution to cool to approximately 60°C.
 - Add 10 mL of 10X MOPS buffer and 18 mL of 37% formaldehyde.[\[10\]](#)[\[17\]](#) Mix gently but thoroughly.
 - Pour the gel into a casting tray with the appropriate comb and allow it to solidify for at least 1 hour at room temperature.[\[9\]](#)
- Sample Preparation:
 - For each RNA sample, mix up to 20 µg of RNA with a suitable volume of RNA loading buffer (e.g., 1 part RNA to 3 parts loading dye).[\[10\]](#)
 - Heat the samples at 65-70°C for 5-15 minutes to denature the RNA.[\[10\]](#)[\[18\]](#)
 - Immediately place the samples on ice for at least 1 minute to prevent renaturation.[\[18\]](#)
- Electrophoresis:
 - Place the gel in an electrophoresis tank and add 1X MOPS running buffer until the gel is submerged.
 - Load the denatured RNA samples into the wells.
 - Run the gel at 5-6 V/cm.[\[10\]](#)
 - Monitor the migration of the tracking dyes. Electrophoresis is typically complete when the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.
- Visualization:

- If ethidium bromide was included in the loading dye, the RNA can be visualized directly on a UV transilluminator.[\[10\]](#)
- Alternatively, the gel can be stained with a solution of ethidium bromide (0.5 µg/mL in 1X MOPS buffer) for 15-30 minutes, followed by destaining in DEPC-treated water.

General Protein Purification Workflow

MOPS buffer can be used in various stages of protein purification, including cell lysis, and as a component of chromatography buffers, due to its physiological pH range and low metal ion interaction.[\[6\]](#)[\[19\]](#)

Materials:

- MOPS (free acid or sodium salt)
- NaCl
- Other buffer components as required (e.g., protease inhibitors, reducing agents)
- Chromatography resin (e.g., ion exchange, affinity)
- Cell paste containing the protein of interest

Protocol:

- Preparation of Lysis Buffer (e.g., 50 mM MOPS, 150 mM NaCl, pH 7.4):
 - Dissolve the appropriate amount of MOPS and NaCl in distilled water.
 - Adjust the pH to 7.4 using NaOH or HCl.
 - Just before use, add protease inhibitors and any other required additives (e.g., DTT, PMSF).
- Cell Lysis:
 - Resuspend the cell paste in the prepared lysis buffer.

- Lyse the cells using an appropriate method (e.g., sonication, French press, chemical lysis).
- Centrifuge the lysate at high speed to pellet cellular debris.
- Collect the supernatant containing the soluble protein fraction.
- Chromatography:
 - Equilibration: Equilibrate the chromatography column with several column volumes of the appropriate buffer (e.g., Lysis Buffer without protease inhibitors).
 - Sample Loading: Load the clarified supernatant onto the equilibrated column.
 - Washing: Wash the column with several column volumes of wash buffer (often the same as the equilibration buffer, or with a slightly increased salt or competitor concentration) to remove non-specifically bound proteins.
 - Elution: Elute the target protein using an elution buffer. The composition of the elution buffer will depend on the chromatography method (e.g., high salt concentration for ion exchange, a competitive ligand for affinity chromatography). MOPS can be maintained in the elution buffer to ensure pH stability.
- Analysis of Fractions:
 - Collect fractions during the elution step.
 - Analyze the fractions for the presence of the target protein using methods such as SDS-PAGE, Western blotting, or an activity assay.

Mammalian Cell Culture

MOPS can be used as a buffering agent in cell culture media, particularly for experiments conducted outside of a CO₂ incubator where the bicarbonate buffering system is not effective.

[\[20\]](#)

Materials:

- Basal cell culture medium (e.g., RPMI-1640)
- MOPS
- Fetal Bovine Serum (FBS)
- Antibiotics (e.g., Penicillin-Streptomycin)
- Mammalian cell line

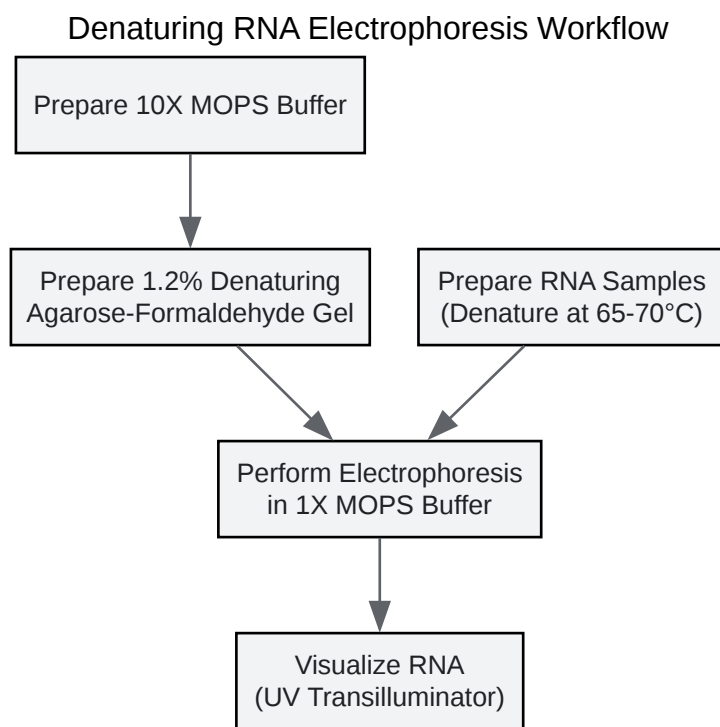
Protocol:

- Preparation of MOPS-buffered Medium:
 - Prepare the basal medium according to the manufacturer's instructions.
 - Add MOPS to a final concentration of 10-20 mM. It is recommended not to exceed 20 mM as higher concentrations can be cytotoxic to some cell lines.[\[13\]](#)
 - Adjust the pH of the medium to the desired value (typically 7.2-7.4 for mammalian cells) using NaOH or HCl.
 - Add FBS and antibiotics to the desired final concentrations.
 - Filter sterilize the complete medium through a 0.22 μ m filter.
- Cell Culture Maintenance:
 - Culture the cells in the MOPS-buffered medium in a non-CO₂ incubator at 37°C.
 - Monitor cell growth and media pH regularly.
 - Subculture the cells as they reach confluency according to standard cell culture protocols.

Visualizations

The following diagrams illustrate common experimental workflows that utilize MOPS buffer.

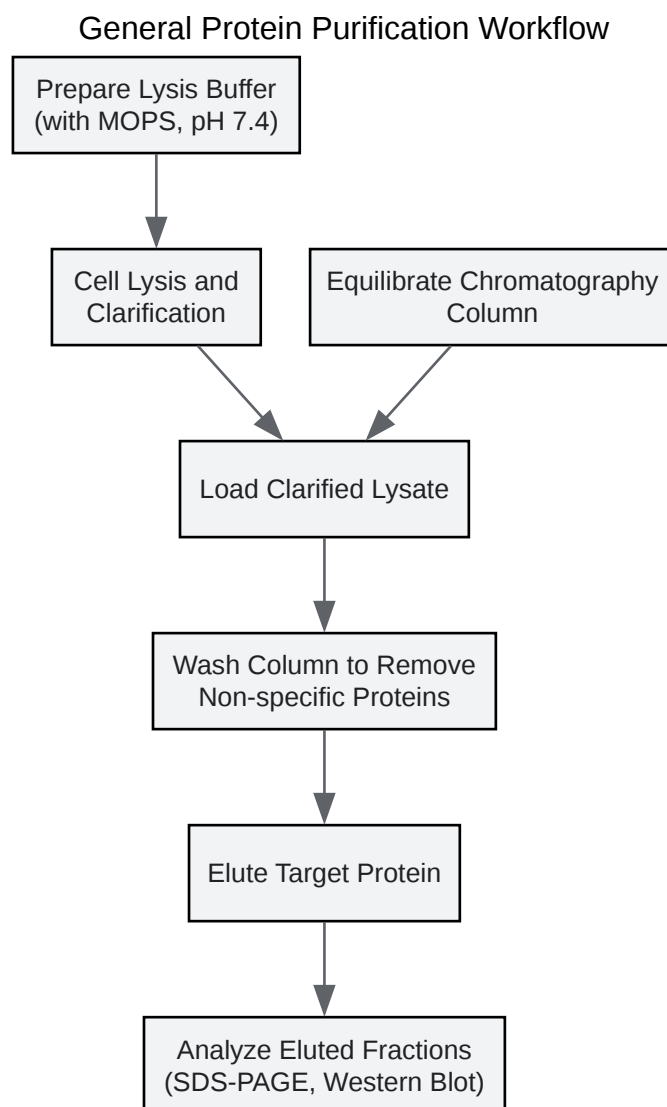
Denaturing RNA Electrophoresis Workflow



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Caption: Workflow for denaturing RNA electrophoresis using MOPS buffer.

General Protein Purification Workflow



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Caption: A generalized workflow for protein purification using MOPS buffer.

Conclusion

MOPS sodium salt is a robust and versatile zwitterionic buffer that is indispensable for a wide range of applications in biochemistry and molecular biology. Its pKa, which is close to physiological pH, along with its low metal-binding capacity and general inertness in biological systems, makes it an excellent choice for maintaining stable pH conditions in experiments involving sensitive biomolecules such as RNA and proteins. The detailed protocols and comparative data provided in this guide are intended to assist researchers, scientists, and drug

development professionals in the effective utilization of **MOPS sodium salt** to achieve reliable and reproducible experimental outcomes.

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- To cite this document: BenchChem. [MOPS Sodium Salt: A Comprehensive Technical Guide for Biochemical Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676738#mops-sodium-salt-as-a-zwitterionic-buffer-in-biochemistry]

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